

An In-Depth Technical Guide to the ^{13}C NMR Spectra of Sodium Gluconate

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Compound of Interest

Compound Name: Sodium D-Gluconate-1- ^{13}C

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ^{13}C Nuclear Magnetic Resonance (NMR) spectra of sodium gluconate. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of carbohydrates and related compounds. This document presents quantitative data in a clear, tabular format, details experimental methodologies, and includes visualizations to aid in the understanding of the spectral data.

Introduction to ^{13}C NMR of Sodium Gluconate

Sodium gluconate, the sodium salt of gluconic acid, is a polyhydroxy carboxylate with a wide range of applications in the pharmaceutical, food, and construction industries. Its structure, consisting of a six-carbon chain with five hydroxyl groups and a terminal carboxylate, presents a distinct ^{13}C NMR spectrum. Understanding this spectrum is crucial for confirming its identity, assessing its purity, and studying its interactions with other molecules.

The ^{13}C NMR spectrum of sodium gluconate is characterized by six distinct signals, one for each carbon atom in its unique chemical environment. The chemical shifts of these carbons are influenced by the electronegativity of the attached oxygen atoms and their position within the molecule.

13C NMR Spectral Data of Sodium Gluconate

The ¹³C NMR chemical shifts for sodium gluconate, acquired in deuterium oxide (D₂O), are summarized in the table below. This data has been compiled from the Spectral Database for Organic Compounds (SDBS).

Carbon Atom	Chemical Shift (ppm)
C1 (C=O)	179.64
C2 (CH-OH)	74.34
C3 (CH-OH)	73.19
C4 (CH-OH)	72.07
C5 (CH-OH)	71.02
C6 (CH ₂ -OH)	63.31

Interpretation of the 13C NMR Spectrum

The assignment of each peak in the ¹³C NMR spectrum to a specific carbon atom in the sodium gluconate molecule is based on established principles of NMR spectroscopy:

- C1 (Carboxylate Carbon):** The carbon of the carboxylate group (C=O) is the most deshielded, and therefore resonates at the highest chemical shift (179.64 ppm). This is due to the strong electron-withdrawing effect of the two oxygen atoms.
- C2 to C5 (Secondary Alcohol Carbons):** The carbons bearing secondary hydroxyl groups (CH-OH) appear in the range of 71-75 ppm. Their specific chemical shifts are subtly influenced by their stereochemistry and proximity to the electron-withdrawing carboxylate group. C2 is the most downfield of this group due to its direct attachment to the carboxylate.
- C6 (Primary Alcohol Carbon):** The carbon of the primary alcohol group (CH₂-OH) is the most shielded of the carbons bonded to oxygen and thus has the lowest chemical shift in this region (63.31 ppm).

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ^{13}C NMR spectrum of sodium gluconate.

4.1. Sample Preparation

- **Dissolution:** Accurately weigh approximately 20-50 mg of sodium gluconate and dissolve it in 0.5-0.7 mL of deuterium oxide (D_2O). D_2O is used as the solvent to avoid a large solvent signal from ^1H in proton-decoupled ^{13}C NMR.
- **Internal Standard (Optional):** For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3- d_4 acid sodium salt (DSS) or tetramethylsilane (TMS) can be added. However, for routine characterization, referencing to the known solvent peak is often sufficient.
- **Transfer to NMR Tube:** Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically around 4-5 cm).

4.2. NMR Spectrometer Parameters

The following are typical acquisition parameters for a ^{13}C NMR experiment on a modern NMR spectrometer (e.g., 400-600 MHz).

Parameter	Value
Spectrometer Frequency	100-150 MHz (for ^{13}C)
Pulse Program	zgpg30 (or similar with proton decoupling)
Number of Scans (NS)	1024 or more (for good signal-to-noise)
Relaxation Delay (D1)	2.0 seconds
Acquisition Time (AQ)	1.0 - 2.0 seconds
Spectral Width (SW)	200-250 ppm
Temperature	298 K (25 °C)

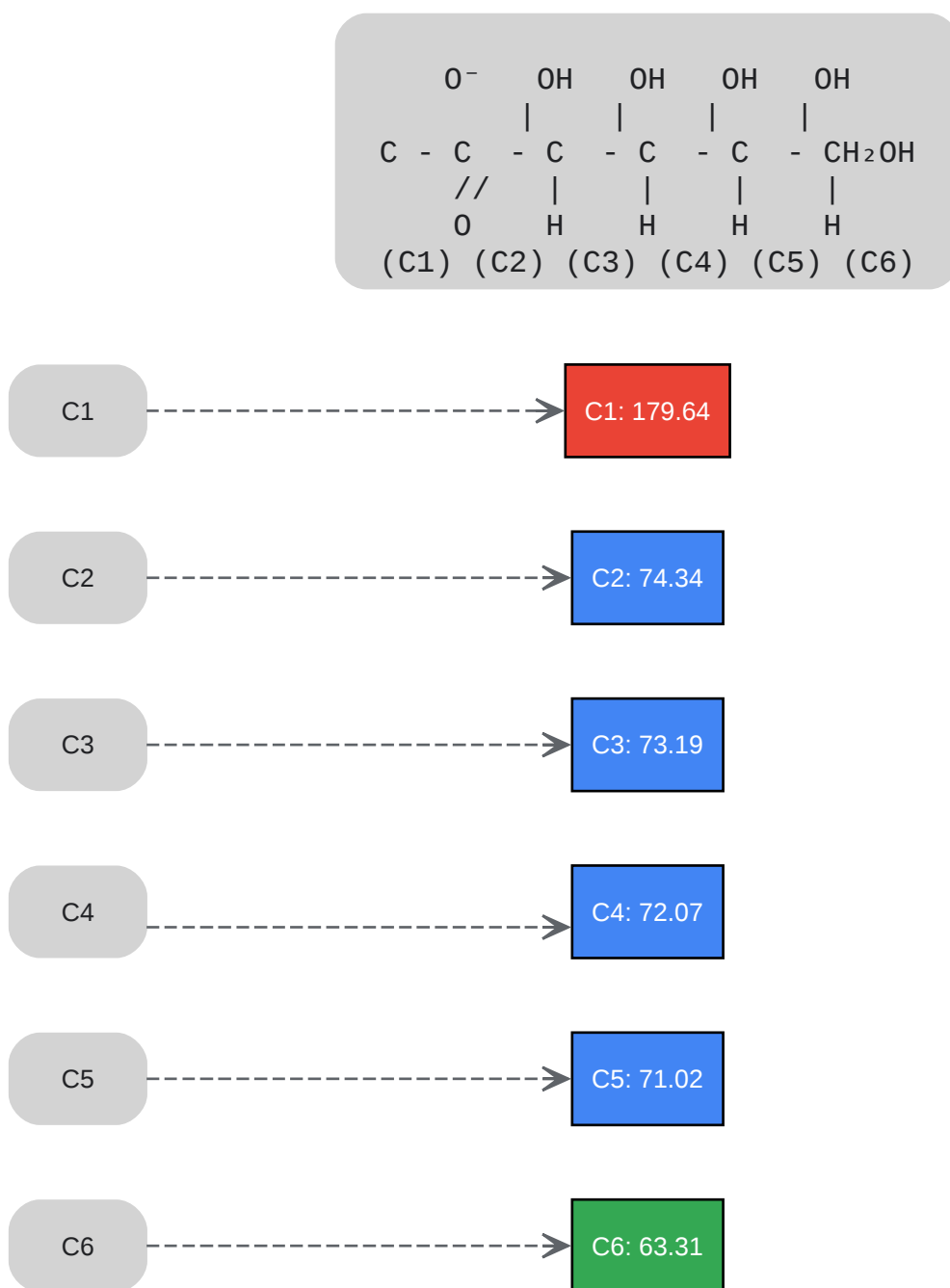
4.3. Data Processing

- **Fourier Transformation:** Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
- **Phasing and Baseline Correction:** Manually or automatically phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline.
- **Chemical Shift Referencing:** Reference the spectrum to the internal standard or the residual solvent peak.

Visualizations

5.1. Logical Relationship of ^{13}C NMR Signals

The following diagram illustrates the correlation between the carbon atoms in the sodium gluconate structure and their corresponding chemical shifts in the ^{13}C NMR spectrum.

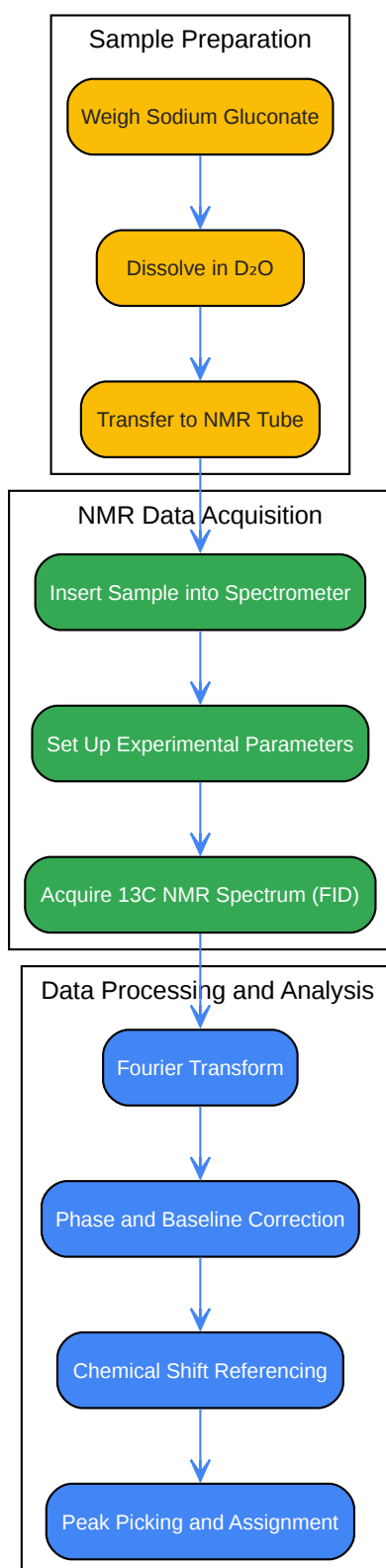


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Caption: Correlation of sodium gluconate carbon atoms with their ¹³C NMR chemical shifts.

5.2. Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for obtaining and analyzing the ¹³C NMR spectrum of sodium gluconate.



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Caption: Workflow for ¹³C NMR analysis of sodium gluconate.

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